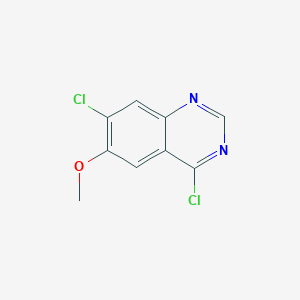

4,7-Dichloro-6-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-6-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYZZMHOIUNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597260 |

Source

|

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-51-0 |

Source

|

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4,7-Dichloro-6-methoxyquinazoline"

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-methoxyquinazoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a pivotal intermediate in the development of targeted cancer therapies, most notably as a precursor to the dual tyrosine kinase inhibitor, Lapatinib. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a blend of theoretical principles and practical, field-proven protocols. We will delve into the strategic considerations behind the synthetic route, explain the causality of experimental choices, and present detailed, step-by-step methodologies. The synthesis is primarily a two-step process involving the construction of a quinazolinone core followed by a robust chlorination protocol. Each step is detailed with mechanistic insights, safety considerations, and characterization data, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, 4,7-disubstituted quinazolines are critical building blocks for several potent Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase inhibitors (TKIs). This compound serves as a key intermediate where the chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, allowing for the strategic introduction of various amine side chains to modulate biological activity and target specificity.

The synthesis strategy hinges on a logical and efficient two-step sequence:

-

Ring Formation: Construction of the heterocyclic quinazolinone system from an appropriately substituted anthranilic acid derivative.

-

Chlorination: Conversion of the 4-oxo (or its tautomeric 4-hydroxy) group into the reactive 4-chloro group.

This approach is widely adopted due to the commercial availability of starting materials and the high efficiency of the individual transformations.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone ring via the Niementowski quinazolinone synthesis or a related condensation reaction. This involves reacting an anthranilic acid derivative with a suitable one-carbon electrophile.

Expertise & Rationale: The choice of formamide is strategic. It serves a dual role as both the reagent, providing the necessary carbon atom (C2) for the quinazoline ring, and as a high-boiling solvent. Heating the reaction at reflux (typically 160-190°C) drives the condensation and subsequent cyclization, ensuring high conversion to the desired product. This method is often preferred in industrial settings for its simplicity and cost-effectiveness.[2][3]

Experimental Protocol: Cyclization

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chloro-5-methoxybenzoic acid (10.0 g, 46.4 mmol).

-

Reagent Addition: Add formamide (100 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 160-170°C) and maintain for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into ice-cold water (300 mL) and stir for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual formamide and other impurities.

-

Drying: Dry the resulting white to off-white solid in a vacuum oven at 60-70°C to a constant weight.

| Parameter | Value |

| Starting Material | 2-amino-4-chloro-5-methoxybenzoic acid |

| Reagent/Solvent | Formamide |

| Temperature | 160-170°C (Reflux) |

| Reaction Time | 8-10 hours |

| Expected Yield | 85-95% |

| Appearance | White to off-white solid |

Step 2: Synthesis of this compound

This step is a critical activation of the quinazolinone intermediate. The 4-oxo group is converted to a 4-chloro group, transforming it into an excellent electrophile for subsequent nucleophilic aromatic substitution reactions.

Expertise & Rationale: Thionyl chloride (SOCl₂) is an excellent choice for this chlorination.[4][5] The reaction is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent electrophilic species which is the true active agent in the chlorination of the amide. The use of excess thionyl chloride also serves as the reaction solvent.

Trustworthiness & Safety: This protocol demands strict anhydrous conditions. Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂). All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Caption: Experimental workflow for the chlorination step.

Experimental Protocol: Chlorination

-

Setup: In a dry 500 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, place 7-chloro-6-methoxyquinazolin-4(3H)-one (10.0 g, 47.5 mmol).

-

Reagent Addition: Carefully add thionyl chloride (150 mL) to the flask under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.5 mL) dropwise to the suspension. Effervescence may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup - Reagent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To remove the last traces, add toluene (2 x 50 mL) and evaporate again (azeotropic removal).[5]

-

Workup - Neutralization: Carefully dissolve the solid residue in dichloromethane (DCM, 400 mL). Transfer the solution to a separatory funnel and wash cautiously with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 200 mL) to neutralize residual acid, followed by brine (1 x 150 mL).[5]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the final product.

| Parameter | Value |

| Starting Material | 7-Chloro-6-methoxyquinazolin-4(3H)-one |

| Reagents | Thionyl Chloride (SOCl₂), DMF (cat.) |

| Temperature | ~80°C (Reflux) |

| Reaction Time | 6-8 hours |

| Expected Yield | 90-98% |

| Appearance | White to pale yellow solid |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H), 7.55 (s, 1H), 7.45 (s, 1H), 4.05 (s, 3H).

-

Mass Spectrometry (ESI): m/z calculated for C₉H₆Cl₂N₂O [M+H]⁺: 228.99; found: 229.0.

-

Melting Point: Typically in the range of 165-170°C.

Conclusion

The synthesis of this compound presented herein is a robust, efficient, and scalable two-step process. The methodology relies on a classical ring-forming condensation followed by a highly effective chlorination protocol. By understanding the rationale behind reagent selection—such as the dual role of formamide and the catalytic action of DMF in the Vilsmeier-Haack type chlorination—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The protocols described are self-validating through careful monitoring and standard workup procedures, providing a reliable pathway to this crucial intermediate for the development of next-generation kinase inhibitors.

References

- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.

- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.

- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.

-

ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to 4,7-Dichloro-6-methoxyquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-dichloro-6-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to present its core chemical properties, a proposed synthetic pathway, and its potential applications, particularly as a key intermediate in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, offering insights into the strategic utilization of the quinazoline scaffold.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, the 4-anilinoquinazoline framework is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics that have revolutionized oncology.[1]

This compound belongs to this important class of compounds. Its structural features, particularly the presence of two reactive chlorine atoms, suggest its utility as a versatile building block for the synthesis of diverse compound libraries. The methoxy group at the 6-position can also play a crucial role in modulating the compound's electronic properties and its interactions with biological targets. This guide will delve into the known and projected chemical characteristics of this compound, providing a foundational understanding for its application in research and development.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively reported, its fundamental properties can be summarized and predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | [2] |

| Molecular Weight | 229.06 g/mol | [2] |

| CAS Number | 55496-51-0 | [2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from analogues |

| Melting Point | Not experimentally determined. For comparison, the melting point of the related 4,7-dichloro-6-nitroquinazoline is reported as 269.0–270.5 °C.[3] | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and THF. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from analogues |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols (Adapted from Analogous Syntheses)

It is imperative to note that the following protocols are adapted from the synthesis of related compounds and should be optimized for the synthesis of this compound.

Step 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one (Intermediate B)

This step involves the cyclization of the corresponding anthranilic acid derivative.

-

Materials:

-

2-Amino-4-chloro-5-methoxybenzoic Acid (Starting Material A)

-

Formamide or Formamidine Acetate

-

High-boiling point solvent (e.g., 2-ethoxyethanol or Dowtherm A)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

-

Protocol:

-

To a round-bottom flask, add 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide (or a molar equivalent of formamidine acetate).

-

Add a high-boiling point solvent to the mixture.

-

Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield 7-chloro-6-methoxyquinazolin-4(3H)-one.

-

Step 2: Synthesis of this compound (Target Compound C)

This step involves the chlorination of the quinazolinone intermediate.

-

Materials:

-

7-Chloro-6-methoxyquinazolin-4(3H)-one (Intermediate B)

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

Toluene (for azeotropic removal of excess chlorinating agent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Rotary evaporator

-

-

Protocol:

-

In a dry round-bottom flask, suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of DMF to the suspension.

-

Heat the reaction mixture to reflux (typically 70-110 °C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[4]

-

After cooling to room temperature, carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator.

-

Add toluene to the residue and evaporate again to azeotropically remove any remaining traces of the chlorinating agent.[4]

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is predicted to be dominated by the two chlorine substituents on the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for 4-chloroquinazolines and is the cornerstone of their utility in drug discovery.[1]

Caption: Nucleophilic aromatic substitution at the C4 position of this compound.

The chlorine at the 7-position is on the benzene ring portion of the quinazoline and is significantly less reactive towards SNAr compared to the chlorine at the 4-position. This differential reactivity allows for selective functionalization at the C4 position.

Causality behind Experimental Choices in SNAr Reactions

-

Choice of Nucleophile: Primary and secondary amines are common nucleophiles used in SNAr reactions with 4-chloroquinazolines to generate 4-aminoquinazoline derivatives. The nucleophilicity of the amine is a critical factor in the reaction rate.

-

Solvent: Polar aprotic solvents like isopropanol, ethanol, or N,N-dimethylformamide (DMF) are typically used to facilitate the SNAr reaction.

-

Temperature: The reaction often requires heating to proceed at a practical rate. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

-

Base: In some cases, a non-nucleophilic base may be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this compound. These predictions are intended for guidance and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~8.8 ppm (s, 1H): Proton at the 2-position of the quinazoline ring.

-

δ ~7.5-7.8 ppm (s, 1H): Aromatic proton at the 5-position.

-

δ ~7.2-7.4 ppm (s, 1H): Aromatic proton at the 8-position.

-

δ ~4.0 ppm (s, 3H): Protons of the methoxy group at the 6-position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~160-165 ppm: Carbon at the 4-position (attached to chlorine).

-

δ ~155-160 ppm: Carbon at the 2-position.

-

δ ~150-155 ppm: Carbon at the 8a-position.

-

δ ~145-150 ppm: Carbon at the 6-position (attached to the methoxy group).

-

δ ~130-135 ppm: Carbon at the 7-position (attached to chlorine).

-

δ ~120-130 ppm: Aromatic carbons (C5, C8, C4a).

-

δ ~56 ppm: Carbon of the methoxy group.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 228 and a [M+2]⁺ peak at m/z 230 with an intensity ratio of approximately 100:65, characteristic of a molecule containing two chlorine atoms. A [M+4]⁺ peak at m/z 232 of lower intensity may also be observed. Fragmentation would likely involve the loss of a chlorine atom, a methyl radical from the methoxy group, and subsequent cleavage of the quinazoline ring.

Applications in Drug Development: A Keystone for Kinase Inhibitors

The primary and most significant application of this compound is anticipated to be as a crucial intermediate in the synthesis of kinase inhibitors for targeted cancer therapy. Its structural similarity to the core of several FDA-approved drugs underscores its potential.

Role as a Precursor to Tyrosine Kinase Inhibitors (TKIs)

Many TKIs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline scaffold.[1] The synthesis of these drugs often involves the SNAr reaction of a substituted aniline with a 4-chloroquinazoline intermediate. This compound provides a strategic starting point for the development of novel TKIs. The chlorine at the 7-position offers an additional site for diversification, allowing for the synthesis of compounds with potentially improved potency, selectivity, or pharmacokinetic properties.

Caption: General workflow for the synthesis of potential kinase inhibitors from this compound.

Potential Signaling Pathway Targets

Derivatives of this compound are likely to target signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include:

-

Epidermal Growth Factor Receptor (EGFR) Pathway: A primary target for many quinazoline-based TKIs.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Important for angiogenesis, the formation of new blood vessels that supply tumors.

-

Other Tyrosine Kinases: The versatile nature of the quinazoline scaffold allows for the design of inhibitors targeting a wide range of other kinases involved in cancer.

Conclusion

This compound is a heterocyclic compound with significant potential as a key building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. While detailed experimental characterization of this specific molecule is currently lacking in the public domain, this guide provides a comprehensive overview based on the well-established chemistry of its close analogues. The proposed synthetic route, predicted reactivity, and spectral data offer a valuable starting point for researchers. The strategic importance of the quinazoline scaffold in targeted therapies ensures that this compound and its derivatives will continue to be of high interest in the ongoing quest for more effective and selective anticancer agents.

References

- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.

- BenchChem. (2025). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.

- BOC Sciences. (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

- Chemsrc. (2025). 4,7-Dichloro-6-nitroquinazoline.

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). This compound.

- Nguyen, T. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134.

- Nguyen, T. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 25(9), 2209.

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4.

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- Li, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2661-2666.

- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.

- Ibragimov, R. I., et al. (2022). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2022(3), M1393.

- Drab-Golebiewska, A., et al. (2022).

Sources

Spectroscopic Characterization of Substituted Quinazolines: A Technical Guide Focused on 4,7-Dichloro-6-methoxyquinazoline Analogs

Introduction

Substituted quinazolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including several targeted cancer therapies. The precise elucidation of their chemical structure is paramount for ensuring efficacy, safety, and intellectual property protection in drug development. Spectroscopic techniques provide the definitive data required for this structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their connectivity. For a molecule like 4,7-dichloro-6-methoxyquinazoline, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

¹H NMR reveals the number of distinct proton environments and their neighboring protons. In the quinazoline ring system, the chemical shifts (δ) of the aromatic protons are highly informative.

-

Expected ¹H NMR Spectral Features for this compound:

-

Aromatic Protons: Two singlets would be expected in the aromatic region, corresponding to the protons at the C-2, C-5, and C-8 positions. The exact chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro groups.

-

Methoxy Protons: A sharp singlet, typically integrating to three protons, would be observed in the upfield region (around 4.0 ppm), characteristic of a methoxy group.

-

-

Illustrative Data from Analogs:

-

For 4-chloro-6,7-dimethoxyquinazoline , the reported ¹H NMR spectrum in DMSO-d₆ shows singlets at 8.86 ppm, 7.42 ppm, and 7.37 ppm, corresponding to the aromatic protons.[1] The two methoxy groups appear as distinct singlets at 4.00 ppm and 3.98 ppm.[1]

-

In the case of 4,7-dichloro-6-nitroquinazoline , the protons at H-2, H-5, and H-8 are observed as singlets at 9.18 ppm, 8.76 ppm, and 8.30 ppm respectively in CDCl₃.[2] The strong deshielding effect of the nitro group is evident here.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.

-

Expected ¹³C NMR Spectral Features:

-

Aromatic and Heterocyclic Carbons: The quinazoline ring carbons would appear in the downfield region (typically 120-165 ppm). The carbons directly attached to chlorine (C-4 and C-7) and the methoxy group (C-6) will have their chemical shifts significantly influenced by these substituents.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region (around 55-60 ppm).

-

-

Illustrative Data from an Analog:

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).

-

Ensure proper shimming of the magnetic field to obtain sharp, symmetrical peaks.

-

Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

-

Expected Mass Spectrum for this compound:

-

Molecular Ion Peak (M⁺): The molecular formula is C₉H₅Cl₂N₂O. The expected monoisotopic mass would be approximately 229.98 g/mol .

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, a characteristic signature for a molecule containing two chlorine atoms.

-

-

Illustrative Data from Analogs:

Experimental Workflow for Mass Spectrometry

Caption: General workflow for acquiring mass spectrometry data.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for quinazoline derivatives.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high mass accuracy of the instrument allows for the determination of the elemental composition.

-

Data Analysis: Use software to calculate the theoretical exact mass and isotopic distribution for the proposed formula (C₉H₅Cl₂N₂O) and compare it with the experimental data.

Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is excellent for identifying the presence of specific functional groups.

-

Expected FTIR Peaks for this compound (cm⁻¹):

-

C-H stretching (aromatic): ~3100-3000

-

C-H stretching (methyl): ~2950-2850

-

C=N and C=C stretching (quinazoline ring): ~1650-1500

-

C-O stretching (methoxy): ~1250-1000

-

C-Cl stretching: ~800-600

-

-

Illustrative Data from an Analog:

-

The FTIR spectrum of 4,7-dichloro-6-nitroquinazoline shows characteristic peaks at 3089 cm⁻¹ (C-H), 1645-1610 cm⁻¹ (C=N), 1546 cm⁻¹ (C=C), and two strong bands at 1527 and 1323 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively.[2]

-

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the quinazoline ring.

-

Expected UV-Vis Spectrum:

-

Substituted quinazolines typically exhibit strong absorption bands in the UV region (200-400 nm) due to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents.

-

-

Illustrative Data from an Analog:

-

The UV-Vis absorption spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline shows a sharp cut-off at 237 nm.[4]

-

Summary of Spectroscopic Data for Quinazoline Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | FTIR (νₘₐₓ, cm⁻¹) |

| 4-Chloro-6,7-dimethoxyquinazoline | 8.86, 7.42, 7.37, 4.00, 3.98 (in DMSO-d₆)[1] | Not reported | 225 [M+H]⁺[1] | Data available on PubChem[5] |

| 4,7-dichloro-6-nitroquinazoline | 9.18, 8.76, 8.30 (in CDCl₃)[2] | 163.6, 156.9, 151.6, 147.5, 132.8, 132.2, 123.5, 122.1 (in CDCl₃)[2][3] | 244.4 [M+H]⁺[2] | 3089, 1645, 1610, 1546, 1527, 1323[2] |

Conclusion

A multi-technique spectroscopic approach is essential for the unambiguous structural characterization of novel quinazoline derivatives. By combining the insights from NMR, mass spectrometry, and vibrational spectroscopy, researchers can confidently determine the structure, confirm purity, and establish the identity of their synthesized compounds. The data from closely related analogs presented in this guide serve as a valuable reference for scientists working on the synthesis and development of new 4,7-disubstituted-6-methoxyquinazoline derivatives.

References

-

Nguyen, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

-

Asokan, K., et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ChemistrySelect, 8(12). Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,7-Dichloro-6-methoxyquinazoline (CAS Number: 55496-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dichloro-6-methoxyquinazoline is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic placement of chloro and methoxy functional groups on the quinazoline scaffold makes it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis strategy based on established methodologies for analogous compounds, its anticipated spectroscopic characterization, and its significant role in drug discovery. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel bioactive molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant class of these compounds are the 4-anilinoquinazolines, which have been successfully developed as potent and selective inhibitors of various protein kinases.[2] These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.

The substitution pattern on the quinazoline ring is critical for modulating the pharmacological activity and pharmacokinetic properties of these molecules. The presence of chlorine atoms at the 4 and 7-positions, along with a methoxy group at the 6-position, as seen in this compound, offers a versatile platform for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 55496-51-0 | [3][4][5] |

| Molecular Formula | C₉H₆Cl₂N₂O | [3][4][5] |

| Molecular Weight | 229.06 g/mol | [3][5] |

| Purity | ≥97% | [3][4] |

| Appearance | Likely a solid powder | Inferred from related compounds |

| Storage | -20°C, sealed from moisture | [3] |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme:

A proposed synthetic route to this compound.

Step 1: Cyclization to 7-Chloro-6-methoxyquinazolin-4(3H)-one

The initial step involves the cyclization of a substituted anthranilic acid, in this case, 2-amino-4-chloro-5-methoxybenzoic acid, with formamide under thermal conditions. This reaction, known as the Niementowski quinazoline synthesis, is a common and effective method for constructing the quinazolinone core.

Experimental Protocol (Proposed):

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide.

-

Heat the reaction mixture to a temperature of 160-180°C and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove residual formamide and impurities.

-

Dry the product, 7-chloro-6-methoxyquinazolin-4(3H)-one, under vacuum.

Step 2: Chlorination to this compound

The second step is the chlorination of the hydroxyl group at the 4-position of the quinazolinone ring. This is a crucial transformation to introduce a reactive site for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective reagent for this purpose.[1][2]

Experimental Protocol (Proposed):

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 76°C) and maintain for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Azeotropically remove residual thionyl chloride by adding and evaporating toluene.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Spectroscopic Characterization (Anticipated)

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the data available for structurally related compounds, the following spectral characteristics are anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons and the methoxy group.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C2, C5, and C8 positions of the quinazoline ring. The exact chemical shifts will be influenced by the electronic effects of the chloro and methoxy substituents.

-

Methoxy Protons: A sharp singlet, integrating to three protons, is anticipated for the methoxy group (-OCH₃), likely in the range of δ 3.9-4.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups. Quaternary carbons, including those bearing the chloro and methoxy groups, as well as the carbons at the ring junctions, will be observable.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₆Cl₂N₂O. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The chloro groups at the 4 and 7-positions provide reactive handles for introducing various substituents through nucleophilic aromatic substitution (SₙAr) reactions.

Workflow for Kinase Inhibitor Synthesis:

General workflow for the use of this compound in the synthesis of kinase inhibitors.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic displacement by amines. This allows for the introduction of an aniline or other amine-containing side chains, a key structural feature of many tyrosine kinase inhibitors that interact with the hinge region of the kinase domain. The chlorine at the 7-position can also be displaced, although it is generally less reactive than the C4-chloro group, allowing for selective and sequential functionalization.

The methoxy group at the 6-position plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of target kinases, often forming key hydrogen bonds or contributing to favorable hydrophobic interactions.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[3]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound, with its unique substitution pattern, is a strategically important building block for the synthesis of novel and potent bioactive molecules. While specific literature on its synthesis and characterization is sparse, its structural similarity to key intermediates in the synthesis of clinically relevant drugs underscores its potential in drug discovery. This technical guide provides a foundational understanding of this compound, offering a proposed synthetic route and anticipated analytical data to aid researchers in its preparation and utilization. The versatility of the quinazoline scaffold, combined with the reactive handles present in this compound, ensures its continued relevance in the quest for new and improved therapeutic agents.

References

-

ChemUniverse. This compound. [Link]

-

Nguyen, H. V., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]

-

ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

- Google Patents. (1951).

-

ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. [Link]

-

BuyersGuideChem. 4,7-Dichloro-6-methoxyquinoline suppliers and producers. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Venkatasai Life Sciences. This compound. [Link]

-

MySkinRecipes. Research (14540). [Link]

-

Wikipedia. 4,7-Dichloroquinoline. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

-

MySkinRecipes. Quinazoline Derivatives - Heterocyclic Building Blocks (9). [Link]

-

CAS Common Chemistry. [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4,7-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive guide to the known and anticipated physical characteristics of 4,7-Dichloro-6-methoxyquinazoline. It is important to note that while core identifying information for this compound is publicly available, detailed experimental spectra and some physical properties are not extensively published in peer-reviewed literature. Therefore, this guide combines established data from chemical suppliers with expert analysis based on structurally similar compounds to provide a robust framework for laboratory use. All data is presented with the highest commitment to scientific integrity, and protocols for empirical verification are provided.

Core Physicochemical & Structural Data

This compound is a halogenated, methoxy-substituted quinazoline derivative. Structurally, it is a bicyclic aromatic heterocycle. The placement of two chloro-substituents, particularly the reactive chlorine at the C4 position, makes it a valuable intermediate in medicinal chemistry for the synthesis of targeted therapeutics, especially kinase inhibitors. The physical properties of this compound are critical for its handling, reaction setup, purification, and analytical characterization.

A summary of its core identifiers is presented below.

| Property | Value | Source(s) |

| CAS Number | 55496-51-0 | [1][2] |

| Molecular Formula | C₉H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 229.06 g/mol | [2] |

| Purity (Typical) | ≥97% | [1][2] |

| Canonical SMILES | COC1=C(Cl)C=C2N=CN=C(Cl)C2=C1 | [2] |

Physical State and Solubility Profile

Appearance and Morphology

Based on analogous compounds such as 4-chloro-6,7-dimethoxyquinazoline, this compound is expected to be a crystalline solid at standard temperature and pressure. The color is likely to be off-white to pale yellow. The morphology of the solid is dependent on the crystallization or precipitation conditions used during its synthesis and purification. For analytical purposes, achieving a homogenous, finely ground powder is recommended.

Solubility: A Practical Assessment

A precise solubility profile is not publicly documented. However, based on its heterocyclic aromatic structure with polar chloro- and methoxy- groups, its solubility is predicted to be low in water and non-polar solvents like hexanes, and higher in polar aprotic organic solvents.

Predicted Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

-

Moderate Solubility: Ethyl Acetate, Acetone, Methanol, Ethanol (may require heating)

-

Low/Insoluble: Water, Hexanes, Toluene

The solubility in these solvents is crucial for selecting appropriate systems for chemical reactions (e.g., nucleophilic substitution at the C4-chloro position), for purification via recrystallization or column chromatography, and for preparing samples for spectroscopic analysis.

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. While an experimentally determined melting point for this compound is not consistently reported in the literature, data from structurally related compounds provide a basis for estimation and the importance of its empirical determination. For instance, 2,4-Dichloro-6,7-dimethoxyquinazoline has a reported melting point of 175-178 °C.[3] The presence of a nitro group in 4,7-dichloro-6-nitroquinazoline significantly raises the melting point to 269.0–270.5 °C, highlighting the strong influence of substituents on crystal lattice energy.[4] Empirical determination is therefore essential.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and structural integrity of this compound. Below is a predicted spectroscopic profile based on first principles and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for two chlorine atoms. The most intense peaks would be at m/z 228 (M⁺, containing ³⁵Cl, ³⁵Cl), m/z 230 (M+2, containing one ³⁵Cl and one ³⁷Cl), and m/z 232 (M+4, containing ³⁷Cl, ³⁷Cl) in an approximate ratio of 9:6:1.

-

Expected Base Peak: Fragmentation may involve the loss of a chlorine atom or a methyl radical from the methoxy group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups present in the molecule.

-

Aromatic C-H Stretch: Peaks expected in the range of 3050-3150 cm⁻¹.

-

C=N and C=C Stretching: Strong absorptions characteristic of the quinazoline ring system are expected between 1500-1650 cm⁻¹.

-

C-O (Methoxy) Stretch: A strong, characteristic peak for the aryl-alkyl ether is expected around 1200-1250 cm⁻¹.

-

C-Cl Stretch: Absorptions for the aryl-chloride bonds are expected in the fingerprint region, typically below 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3H, is expected around δ 4.0-4.2 ppm.

-

Aromatic Protons: The quinazoline ring has three aromatic protons. H-2, being adjacent to two nitrogen atoms, will be the most downfield, appearing as a singlet around δ 8.9-9.1 ppm. The H-5 and H-8 protons will appear as distinct singlets in the aromatic region (δ 7.5-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the adjacent chloro and methoxy groups.

-

-

¹³C NMR:

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 56-58 ppm.

-

Aromatic Carbons: Multiple signals are expected in the range of δ 110-165 ppm. The carbons directly attached to the electronegative chlorine (C4, C7) and nitrogen atoms will be shifted further downfield.

-

Experimental Protocols for Physical Characterization

To ensure scientific rigor, empirical determination of the physical properties is paramount. The following section provides standardized, field-proven protocols.

Protocol 1: Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new sample and set a slow heating ramp (1-2 °C/min).

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

-

}

Workflow for determining the melting point of a crystalline solid.

Protocol 2: Solubility Assessment

This qualitative protocol establishes the solubility of the compound in various common laboratory solvents.

-

Preparation:

-

Add approximately 10 mg of this compound to a small test tube or vial.

-

Measure 1 mL of the selected solvent.

-

-

Testing:

-

Add the solvent to the test tube in 0.25 mL increments.

-

After each addition, vortex or vigorously shake the mixture for 30 seconds.

-

Observe the sample against a contrasting background to determine if the solid has dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in that solvent at room temperature.

-

If the compound is insoluble at room temperature, gently heat the mixture in a warm water bath to assess solubility at elevated temperatures.

-

}

Decision workflow for qualitative solubility testing.

Protocol 3: Acquisition of Spectroscopic Data

This section provides a general workflow for obtaining high-quality spectroscopic data.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.

-

IR: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powdered solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

MS: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

-

-

Instrument Setup:

-

Calibrate and shim the NMR spectrometer according to standard procedures to ensure high resolution.

-

Record a background spectrum on the FT-IR spectrometer before running the sample.

-

Tune and calibrate the mass spectrometer using a standard calibration solution.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and DEPT NMR spectra.

-

Scan the sample in the FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments.

-

-

Data Processing:

-

Process NMR data (Fourier transform, phase correction, baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the major absorption bands in the IR spectrum and assign them to functional groups.

-

Analyze the m/z values and isotopic patterns in the mass spectrum.

-

Conclusion

This compound is a key heterocyclic building block whose utility in drug discovery and organic synthesis is directly linked to its physical and chemical properties. A thorough understanding and empirical verification of its appearance, solubility, melting point, and spectroscopic signatures are essential for its effective application in a research and development setting. The data and protocols provided in this guide serve as a comprehensive resource for scientists, enabling confident identification, handling, and manipulation of this important chemical intermediate.

References

-

ChemUniverse. This compound [P94590]. Available from: [Link]

-

PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. PubChem Compound Database; CID=2769364. Available from: [Link]

-

BuyersGuideChem. 4,7-Dichloro-6-methoxyquinoline suppliers and producers. Available from: [Link]

-

2A Biotech. Product Detail: this compound. Available from: [Link]

-

Zhang, X., et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank 2020, M1134. Available from: [Link]

-

Nguyen, T. H., et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available from: [Link]

- Google Patents. UNITED STATES PATENT OFFICE. Preparation of 4-hydroxy-6-methoxyquinoline.

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Amerigo Scientific. 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-methoxyquinazoline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dichloro-6-methoxyquinazoline serves as a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably tyrosine kinase inhibitors (TKIs) used in oncology. Its rigid heterocyclic scaffold, adorned with strategically placed reactive chloro groups and an electron-donating methoxy group, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive exploration of the primary synthetic pathways to this compound, with a deep dive into the selection of starting materials, the rationale behind reaction conditions, and detailed, field-proven experimental protocols.

Introduction: The Strategic Importance of the Quinazoline Core

Quinazoline derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold is particularly significant as a precursor to potent TKIs. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains that are crucial for binding to the ATP pocket of kinases. The 7-chloro and 6-methoxy substituents play a vital role in modulating the molecule's solubility, metabolic stability, and interaction with the target protein. A robust and scalable synthetic route is therefore paramount for the successful development of drugs derived from this key intermediate.

Primary Synthetic Pathway: A Three-Stage Approach

The most logical and widely adopted synthetic strategy for this compound commences with a suitably substituted anthranilic acid derivative and proceeds through a two-step sequence of cyclization followed by chlorination. This approach offers a high degree of convergence and control over the final substitution pattern.

Caption: Primary synthetic workflow for this compound.

Stage 1: Sourcing and Synthesis of the Key Starting Material: 2-Amino-4-chloro-5-methoxybenzoic Acid

The cornerstone of this synthetic route is 2-amino-4-chloro-5-methoxybenzoic acid . The correct substitution pattern on this anthranilic acid derivative is critical as it dictates the final arrangement of substituents on the quinazoline ring. While commercially available, its synthesis from more common starting materials is often necessary. A common approach involves the methylation and subsequent chlorination of a suitable aminobenzoic acid derivative. For instance, a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is synthesized from p-aminosalicylic acid through a sequence of methylation, chlorination, and hydrolysis[1][2].

A plausible route to the required 2-amino-4-chloro-5-methoxybenzoic acid would involve the chlorination of 2-amino-5-methoxybenzoic acid.

Protocol 1: Illustrative Preparation of a Chloro-Substituted Anthranilic Acid

The following protocol for the synthesis of 2-amino-5-chlorobenzoic acid from anthranilic acid illustrates the general methodology for introducing a chlorine atom onto the benzene ring of an anthranilic acid derivative[3].

Materials:

-

Anthranilic acid

-

Sulfuryl chloride (SOCl₂)

-

Anhydrous ether

-

8% Hydrochloric acid

-

Sodium hydroxide solution

-

Concentrated sodium acetate solution

-

Ethanol

Procedure:

-

To a solution of sulfuryl chloride (26 g) in anhydrous ether (350 ml), add powdered anthranilic acid (20 g) over 10 minutes with cooling.

-

Remove the solvent and excess sulfuryl chloride under reduced pressure.

-

Treat the residue with water (150 ml) and allow the mixture to stand for several hours.

-

Filter the mixture and wash the residue with water.

-

Digest the residue at 60-70°C with 8% aqueous hydrochloric acid (400 ml).

-

Filter the hot solution to remove any undissolved material.

-

Treat the filtrate with sodium hydroxide solution until a precipitate begins to form.

-

Add concentrated sodium acetate solution to complete the precipitation.

-

Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.

Causality and Expertise:

-

Choice of Chlorinating Agent: Sulfuryl chloride is an effective electrophilic chlorinating agent for activated aromatic rings like anthranilic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Reaction Control: The addition of anthranilic acid is performed with cooling to manage the exothermic nature of the reaction and prevent side reactions.

-

Purification Strategy: The purification process, involving digestion in hydrochloric acid and selective precipitation, is designed to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.

Stage 2: Cyclization to Form the Quinazolinone Core

The formation of the quinazoline ring is achieved through a condensation reaction between the anthranilic acid derivative and a source of a single carbon atom. Formamide is a common and cost-effective reagent for this transformation, acting as both a reactant and a solvent at elevated temperatures.

Protocol 2: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one

This protocol is adapted from the synthesis of analogous quinazolinones[4].

Materials:

-

2-Amino-4-chloro-5-methoxybenzoic acid

-

Formamide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide.

-

Heat the reaction mixture to reflux (approximately 160-180°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.

Causality and Expertise:

-

Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

-

Excess Formamide: Using formamide in excess ensures that it can act as the solvent and drives the reaction to completion.

-

Work-up: Precipitation in ice water is an effective method for isolating the product, which is typically a solid with low solubility in water.

Stage 3: Chlorination to Yield this compound

The final step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring into a chlorine atom. This is a crucial transformation as it activates the 4-position for subsequent nucleophilic substitution reactions. Thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is the reagent of choice for this chlorination.

Protocol 3: Synthesis of this compound

This protocol is based on well-established procedures for the chlorination of quinazolin-4-ones[4][5].

Materials:

-

7-Chloro-6-methoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask, suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride.

-

Add a catalytic amount of DMF dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

Add toluene to the residue and evaporate under reduced pressure (azeotropic removal of residual thionyl chloride). Repeat this step.

-

Dissolve the residue in dichloromethane.

-

Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a solid.

Causality and Expertise:

-

Chlorinating Agent and Catalyst: Thionyl chloride is a highly effective reagent for this conversion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent electrophile and facilitates the chlorination.

-

Azeotropic Removal: The azeotropic removal of thionyl chloride with toluene is a critical step to ensure all the highly reactive and corrosive reagent is removed before the aqueous work-up.

-

Aqueous Work-up: The wash with sodium bicarbonate solution is essential to neutralize any remaining acidic species, such as HCl and residual thionyl chloride.

Alternative Starting Materials and Synthetic Routes

While the anthranilic acid-based route is the most common, other starting materials can be employed.

-

From 6,7-Dimethoxy-2,4-(1H,3H)-quinazolinedione: This dione can be synthesized and then subjected to a harsher chlorination process, typically using phosphorus oxychloride (POCl₃), to introduce chlorine atoms at both the 2 and 4 positions. Subsequent selective reactions would be needed to achieve the desired this compound, making this a less direct route[6].

-

From Veratrole (o-dimethoxybenzene): More lengthy synthetic sequences starting from simple aromatic compounds like veratrole are also possible. These typically involve nitration, reduction, and then a series of reactions to build the quinazoline ring system[7].

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Amino-5-methoxybenzoic Acid (analogue) | 2-Amino-4-chloro-5-methoxybenzoic Acid (analogue) | SOCl₂ | ~50% (for analogue)[3] |

| 2 | 2-Amino-4-chloro-5-methoxybenzoic Acid | 7-Chloro-6-methoxyquinazolin-4(3H)-one | Formamide | >80% (estimated)[4] |

| 3 | 7-Chloro-6-methoxyquinazolin-4(3H)-one | This compound | SOCl₂, DMF | >90%[4][5] |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The most efficient and reliable route starts with 2-amino-4-chloro-5-methoxybenzoic acid, proceeds through the formation of the 7-chloro-6-methoxyquinazolin-4(3H)-one intermediate, and concludes with a high-yielding chlorination at the 4-position. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity of this valuable synthetic intermediate. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of quinazoline-based therapeutic agents.

References

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. [Link]

-

Saczewski, F., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1144. [Link]

-

Rani, P., et al. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. [Link]

-

Otutu, J. O., & Akpoghelie, J. O. (2010). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,7-Dichloro-6-methoxyquinazoline: A Core Intermediate in Targeted Therapy Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of 4,7-dichloro-6-methoxyquinazoline. While not as extensively documented as some of its analogues, this heterocyclic compound is a pivotal building block, particularly in the construction of irreversible tyrosine kinase inhibitors (TKIs) targeting signaling pathways critical to oncology.

Core Compound Profile and Physicochemical Properties

This compound is a substituted quinazoline, a class of heterocyclic aromatic compounds that form the scaffold for numerous pharmacologically active molecules. Its structure is characterized by two chlorine atoms at positions 4 and 7, and a methoxy group at position 6, which imbues it with specific reactivity profiles crucial for multi-step organic synthesis.

The primary utility of this compound lies in its role as a reactive intermediate. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it an ideal electrophilic partner for coupling with various nucleophiles, typically substituted anilines, to forge the core of many targeted therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| CAS Number | 55496-51-0 | [1][2] |

| Canonical SMILES | COC1=C(Cl)C=C2N=CN=C(Cl)C2=C1 | [2] |

| Purity (Typical) | ≥97% | [1][2] |

| Appearance | Not widely reported; likely a solid at room temperature. | |

| Storage Conditions | Inert atmosphere, 2-8°C, sealed away from moisture. | [2][3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a robust synthetic route can be reliably inferred from the established synthesis of structurally analogous compounds, such as 4,7-dichloro-6-nitroquinazoline.[4][5] The most logical and industrially scalable approach involves the chlorination of a quinazolinone precursor.

The key transformation is the conversion of the hydroxyl group of 7-chloro-6-methoxyquinazolin-4(3H)-one into a chloro group. This is a critical activation step. The resulting C4-chloro group is an excellent leaving group, priming the molecule for the essential nucleophilic substitution reactions that follow in drug synthesis.

Sources

Introduction to the Quinazoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide A Technical Guide to the Chemical Profile of 4,7-Dichloro-6-methoxyquinazoline and its Role as a Bioisostere in Kinase Inhibitor Scaffolds

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology. This guide provides a comprehensive technical profile of this compound, a halogenated derivative with significant potential in drug discovery. Due to the limited direct literature on this specific compound, this document synthesizes information by drawing logical, experience-based extrapolations from closely related, well-characterized, and high-value analogs, such as 4-chloro-6,7-dimethoxyquinazoline and 4,7-dichloro-6-nitroquinazoline. We will delve into its structural properties, predicted spectroscopic signature, plausible synthetic routes, and chemical reactivity. Furthermore, we will analyze its structure from a drug designer's perspective, contextualizing its potential as a key intermediate for novel kinase inhibitors by exploring its relationship to the pharmacophore of approved drugs like Gefitinib and Erlotinib.

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered immense interest from the scientific community due to their broad spectrum of pharmacological activities.[1] The fused heterocyclic ring system provides a rigid and versatile framework that can be functionalized to interact with various biological targets. In modern drug discovery, the quinazoline scaffold is particularly renowned as a cornerstone in the development of kinase inhibitors.[2]

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The 4-anilinoquinazoline core has emerged as a critical pharmacophore for designing potent and selective ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The subject of this guide, This compound , possesses the core structural features ripe for exploration in this domain:

-

A Quinazoline Core: The foundational bicyclic aromatic system.

-

A Methoxy Group at C6: This group is crucial for interaction within the ATP-binding pocket of target kinases.[3]

-

A Chlorine Atom at C4: This position is highly activated for nucleophilic aromatic substitution (SNAr), serving as the primary attachment point for side chains designed to confer target specificity and potency.[3][4]

-

A Chlorine Atom at C7: This substitution, in place of the more common methoxy group found in precursors to drugs like Gefitinib, offers a unique opportunity for bioisosteric replacement to modulate properties such as selectivity, metabolic stability, and cell permeability.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively published, its fundamental properties can be identified, and others can be reliably predicted by comparing them with well-characterized structural analogs.

Table 1: Core Identifiers and Comparative Physicochemical Properties

| Property | This compound (Target) | 4,7-Dichloro-6-nitroquinazoline (Analog 1) | 4-Chloro-6,7-dimethoxyquinazoline (Analog 2) |

| Molecular Formula | C₉H₆Cl₂N₂O[5] | C₈H₃Cl₂N₃O₂ | C₁₀H₉ClN₂O₂[6] |

| Molecular Weight | 229.07 g/mol [5] | 243.99 g/mol | 224.65 g/mol [6] |

| CAS Number | 55496-51-0[5] | 195168-38-0 | 13790-39-1[6] |

| Appearance | Predicted: White to light yellow solid | Yellow solid[7] | White solid[8] or Light yellow powder[6] |

| Melting Point | Predicted: >200 °C | 269.0–270.5 °C[7] | 184 - 188 °C[6] |

Causality Behind Predictions: The prediction of a high melting point for the target compound is based on its structural rigidity and the presence of two polar chlorine atoms, which would contribute to strong intermolecular forces in the crystal lattice, similar to the nitro-analog. Its appearance is expected to be a crystalline solid, consistent with other quinazoline derivatives.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of synthetic compounds. Below is a predicted spectral profile for this compound, derived from the established data of its analogs.

Table 2: Comparative and Predicted Spectroscopic Data

| Technique | 4,7-Dichloro-6-nitroquinazoline (Analog 1)[7] | 4-Chloro-6,7-dimethoxyquinazoline (Analog 2)[8] | This compound (Predicted) |

| ¹H-NMR (δ, ppm) | (CDCl₃): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8) | (DMSO-d₆): 8.86 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.37 (s, 1H, H-8), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃) | (CDCl₃/DMSO-d₆): ~8.9-9.1 (s, 1H, H-2), ~7.8-8.0 (s, 1H, H-5), ~7.5-7.7 (s, 1H, H-8), ~4.0-4.1 (s, 3H, OCH₃) |